(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
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Overview
Description
(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide is an organic compound characterized by the presence of an iodine atom on the phenyl ring and a methylsulfanyl group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and 4-methylsulfanylbenzaldehyde as the primary starting materials.
Formation of Enamine: The first step involves the condensation of 4-iodoaniline with 4-methylsulfanylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate enamine.
Amidation: The enamine intermediate is then subjected to an amidation reaction with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, reflux conditions.
Substitution: Sodium azide, potassium cyanide, dimethylformamide as solvent, elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Deiodinated product.
Substitution: Azide or nitrile derivatives.
Scientific Research Applications
(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of iodine and sulfur atoms can enhance its interaction with biological targets.
Medicine: Explored as a lead compound in drug discovery programs. Its structural features may contribute to the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties can be harnessed in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom can facilitate binding to specific sites, while the methylsulfanyl group can modulate the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-bromophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide: Similar structure but with a bromine atom instead of iodine.
(E)-N-(4-chlorophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of iodine.
(E)-N-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s binding affinity and specificity in various applications.
Properties
IUPAC Name |
(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INOS/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZODSONXMDTHDH-NYYWCZLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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